(4-Fluorophenyl)(9H-purin-6-yl)amine

Catalog No.
S1482950
CAS No.
73663-95-3
M.F
C11H8FN5
M. Wt
229.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Fluorophenyl)(9H-purin-6-yl)amine

CAS Number

73663-95-3

Product Name

(4-Fluorophenyl)(9H-purin-6-yl)amine

IUPAC Name

N-(4-fluorophenyl)-7H-purin-6-amine

Molecular Formula

C11H8FN5

Molecular Weight

229.21 g/mol

InChI

InChI=1S/C11H8FN5/c12-7-1-3-8(4-2-7)17-11-9-10(14-5-13-9)15-6-16-11/h1-6H,(H2,13,14,15,16,17)

InChI Key

SCRHVVOELSYCSO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2NC=N3)F

Synonyms

N-(4-Fluorophenyl)-9H-purin-6-amine; N-(4-Fluorophenyl)-1H-purin-6-amine; 6-(4-Fluoroanilino)purine; NSC 21554;

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2NC=N3)F

Synthesis and Characterization:

7H-Adenine, N-(p-fluorophenyl)-, also known as N-(4-fluorophenyl)-7H-purin-6-amine, is a synthetic molecule not readily found in nature. Research efforts have focused on developing efficient and cost-effective methods for its synthesis. Studies have reported successful syntheses using various approaches, including nucleophilic substitution reactions and multicomponent reactions. [, ] Characterization of the synthesized compound is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity. [, ]

Potential Biological Activities:

Several studies have explored the potential biological activities of 7H-Adenine, N-(p-fluorophenyl)-. Some research suggests it may possess:

  • Antimicrobial activity: Studies have reported that the compound exhibits antibacterial and antifungal activity against various pathogens. [, ] However, further investigation is needed to determine its efficacy and potential mechanisms of action.
  • Antioxidant activity: Research suggests that the compound may possess antioxidant properties, potentially offering protection against oxidative stress-related damage. [] More research is needed to confirm these findings and understand the underlying mechanisms.
  • Enzyme inhibition: Studies have shown that the compound may inhibit certain enzymes, potentially impacting various biological processes. [] Further research is needed to elucidate the specific enzymes affected and their physiological relevance.

The compound (4-Fluorophenyl)(9H-purin-6-yl)amine, with the Chemical Abstracts Service number 73663-95-3, is a synthetic organic compound featuring a fluorinated phenyl group attached to a purine structure. Its molecular formula is C₁₃H₁₂FN₅, and it has a molecular weight of approximately 245.27 g/mol. The compound is characterized by the presence of a fluorine atom at the para position of the phenyl ring and an amine functional group linked to the purine base, which is significant for its biological activity and potential pharmaceutical applications.

Typical for amines and purines. It may undergo:

  • Nucleophilic substitution reactions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation: The amine can be acylated to form amides, enhancing its solubility and reactivity.
  • Coupling reactions: It can react with other aromatic compounds through coupling mechanisms, which are useful in synthesizing more complex molecules.

These reactions are critical for developing derivatives that may exhibit enhanced biological properties or improved pharmacokinetics.

Research indicates that (4-Fluorophenyl)(9H-purin-6-yl)amine exhibits significant biological activity, particularly in the realm of cancer research. Compounds with similar structures have been shown to inhibit specific pathways involved in tumor growth. For instance, studies suggest that purine derivatives can interact with enzymes such as phosphatidylinositol 3-kinase delta (PI3Kδ), which is implicated in various cancers . This interaction may lead to potential therapeutic applications in oncology.

The synthesis of (4-Fluorophenyl)(9H-purin-6-yl)amine typically involves:

  • Formation of the purine base: Starting from readily available purine precursors, modifications are made to introduce the amine group.
  • Fluorination of the phenyl ring: The introduction of the fluorine atom can be achieved through electrophilic aromatic substitution methods using fluorinating agents.
  • Coupling reaction: Finally, the fluorinated phenyl compound is coupled with the modified purine to yield (4-Fluorophenyl)(9H-purin-6-yl)amine.

These methods can vary based on desired purity and yield, often requiring optimization for specific applications.

(4-Fluorophenyl)(9H-purin-6-yl)amine has potential applications in:

  • Pharmaceutical development: As a lead compound for designing new anticancer agents targeting PI3Kδ pathways.
  • Biochemical research: To study enzyme interactions and cellular signaling pathways influenced by purine derivatives.
  • Material science: Investigating its properties could lead to novel materials with unique electronic or optical characteristics.

Interaction studies involving (4-Fluorophenyl)(9H-purin-6-yl)amine focus on its binding affinity to various biological targets, particularly enzymes associated with cancer progression. These studies often utilize techniques such as:

  • Molecular docking: To predict how this compound interacts at the molecular level with target proteins.
  • In vitro assays: To evaluate its efficacy and potency against cancer cell lines.

Findings from these studies contribute to understanding its mechanism of action and potential therapeutic benefits.

Several compounds share structural similarities with (4-Fluorophenyl)(9H-purin-6-yl)amine, including:

Compound NameStructure CharacteristicsUnique Features
9H-Purin-6-amineContains an amino group on the purine baseLacks fluorination on phenyl ring
2-Chloro-N-(4-fluorophenyl)purin-6-amineChlorine instead of hydrogen at position 2May exhibit different biological activities
9H-Purin-6-thiolContains a thiol group instead of an aminePotentially different reactivity and properties

These compounds highlight the uniqueness of (4-Fluorophenyl)(9H-purin-6-yl)amine due to its specific fluorination pattern and structural arrangement, which may enhance its biological activity compared to other purine derivatives.

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

229.07637344 g/mol

Monoisotopic Mass

229.07637344 g/mol

Heavy Atom Count

17

Other CAS

73663-95-3

Wikipedia

7H-Adenine, N-(p-fluorophenyl)-

Dates

Modify: 2023-09-14

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